Product packaging for 2-(2-Ethoxyethoxy)ethane-1-thiol(Cat. No.:CAS No. 88778-22-7)

2-(2-Ethoxyethoxy)ethane-1-thiol

Cat. No.: B3388710
CAS No.: 88778-22-7
M. Wt: 150.24 g/mol
InChI Key: LIAMZAFGRCLLJR-UHFFFAOYSA-N
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Description

Contextualization within Thiol and Polyether Chemistry

From a chemical standpoint, 2-(2-Ethoxyethoxy)ethane-1-thiol belongs to two important classes of organic compounds: thiols and polyethers. Thiols, also known as mercaptans, are characterized by the presence of a sulfhydryl (-SH) group. wikipedia.org This functional group is highly reactive and is particularly known for its strong affinity for gold and other noble metal surfaces, a property that is central to its use in self-assembly and surface chemistry. techconnect.orgresearchgate.net The sulfur-gold interaction is a form of chemisorption that allows for the spontaneous formation of well-ordered, single-layer films known as self-assembled monolayers (SAMs). techconnect.orgresearchgate.net

The polyether component of this compound consists of a short chain of repeating ethoxy units. This part of the molecule is structurally related to polyethylene (B3416737) glycol (PEG), a polymer renowned for its hydrophilicity, biocompatibility, and ability to resist the non-specific adsorption of proteins and other biomolecules. wikipedia.orgharvard.edunih.gov The ethylene (B1197577) glycol units can form hydrogen bonds with water molecules, creating a hydrated layer at interfaces that sterically and energetically disfavors protein attachment. harvard.edumdpi.com The combination of the thiol's anchoring capability and the polyether's protein-repellent nature makes this compound and its analogs highly sought after for creating bio-inert surfaces.

Historical Overview of Research on Thiolated Polyethylene Glycol Analogs

The study of thiolated molecules for surface modification has a rich history. Early research into self-assembly dates back to the mid-20th century with Zisman's work on long-chain organic molecules on metal surfaces. techconnect.org However, the field gained significant momentum in the 1980s with the introduction of alkanethiols on gold by Nuzzo and Allara. techconnect.org These initial studies laid the groundwork for understanding the formation and structure of SAMs. techconnect.org

The concept of "PEGylation," the attachment of PEG chains to molecules and surfaces, emerged in the 1970s as a strategy to improve the pharmacokinetic properties of therapeutic proteins. nih.govnih.gov The first PEGylated protein drug, Adagen®, was approved by the FDA in 1990. nih.govnih.gov The convergence of these two fields—thiol-based self-assembly and PEGylation—led to the development of thiolated polyethylene glycol (PEG-thiol) analogs for creating biocompatible and protein-resistant surfaces.

Initial research in the 1990s focused on synthesizing and characterizing SAMs formed from oligo(ethylene glycol)-terminated alkanethiols. harvard.edu These studies demonstrated that even short ethylene glycol chains could effectively prevent protein adsorption. harvard.edunih.gov Over the years, research has expanded to explore the influence of PEG chain length, surface density, and the development of more complex architectures, such as branched and multi-functional PEG-thiols, to fine-tune surface properties for specific applications in biosensing, drug delivery, and tissue engineering. nih.govresearchgate.netchienchilin.org The synthesis of various PEG-thiols has also evolved, with methods including tosylation followed by nucleophilic substitution and enzyme-catalyzed reactions. mdpi.comresearchgate.net

Significance of this compound as a Building Block in Advanced Chemical Synthesis

The compound this compound serves as a fundamental building block in the bottom-up fabrication of complex chemical structures and functional materials. Its bifunctional nature allows for a modular approach to synthesis. The thiol group provides a robust anchor to a surface or a nanoparticle core, while the terminal hydroxyl group of the ethoxy chain (in its parent alcohol form, 2-(2-ethoxyethoxy)ethanol) can be further modified. nih.gov

A primary application of this compound and its analogs is in the creation of self-assembled monolayers (SAMs) on gold surfaces. nih.gov These SAMs can be used to precisely control the interfacial properties of a material, such as its wettability and, most importantly, its interaction with biological systems. By forming a dense, hydrated layer, these molecules can effectively passivate a surface against non-specific protein adsorption, which is a critical step in the development of reliable biosensors, implantable medical devices, and drug delivery systems. harvard.edumdpi.comnih.gov

Furthermore, this compound is utilized in the functionalization of nanoparticles, particularly gold nanoparticles (AuNPs). researchgate.netnih.gov The thiol group ensures stable conjugation to the nanoparticle surface, while the ethylene glycol moiety provides colloidal stability and biocompatibility. researchgate.net These functionalized nanoparticles have found use in a range of applications, including as contrast agents in medical imaging, as vehicles for targeted drug delivery, and as sensitive probes in diagnostic assays. researchgate.netnih.gov The ability to tailor the surface chemistry of nanoparticles with molecules like this compound is crucial for their successful implementation in complex biological environments.

The versatility of this compound also extends to its use in creating more complex architectures through "click" chemistry, such as thiol-ene reactions, which are highly efficient and can be performed under mild, biocompatible conditions. researchgate.netchienchilin.orgmdpi.com This allows for the construction of hydrogels, polymer brushes, and other advanced materials with precisely controlled properties for applications in regenerative medicine and advanced materials science. chienchilin.orgresearchgate.net

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C6H14O2S nih.gov
Molecular Weight 150.24 g/mol nih.govcymitquimica.com
IUPAC Name 2-(2-ethoxyethoxy)ethanethiol nih.gov
CAS Number 88778-22-7 nih.gov
XLogP3 0.6 nih.gov
Polar Surface Area 50.3 Ų nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2S B3388710 2-(2-Ethoxyethoxy)ethane-1-thiol CAS No. 88778-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethoxyethoxy)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S/c1-2-7-3-4-8-5-6-9/h9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAMZAFGRCLLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30520589
Record name 2-(2-Ethoxyethoxy)ethane-1-thiol
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Molecular Weight

150.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88778-22-7
Record name 2-(2-Ethoxyethoxy)ethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88778-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Ethoxyethoxy)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30520589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Elucidation of 2 2 Ethoxyethoxy Ethane 1 Thiol

Established Synthetic Routes to 2-(2-Ethoxyethoxy)ethane-1-thiol and Related Structures

The preparation of this compound generally starts from its corresponding alcohol, 2-(2-ethoxyethoxy)ethanol. This precursor is first converted into a derivative with a good leaving group, such as an alkyl halide (e.g., 2-(2-ethoxyethoxy)ethyl chloride or bromide) or a sulfonate ester (e.g., tosylate). This activated intermediate then undergoes reaction with a sulfur-containing nucleophile to introduce the thiol group.

Nucleophilic Substitution Approaches for Thiol Introduction

A direct and common method for the synthesis of thiols is through the S\textsubscript{N}2 reaction of an alkyl halide with a hydrosulfide (B80085) salt. In the context of this compound synthesis, this would involve the reaction of a 2-(2-ethoxyethoxy)ethyl halide with a nucleophilic sulfur source like sodium hydrosulfide (NaSH).

The primary challenge with this approach is the potential for the newly formed thiol to act as a nucleophile itself, leading to the formation of a dialkyl sulfide (B99878) as a significant byproduct. To mitigate this, an excess of the hydrosulfide reagent is often employed. The reaction is typically carried out in a polar solvent, such as an alcohol, to facilitate the dissolution of the reactants.

Table 1: Representative Nucleophilic Substitution for Thiol Synthesis

Starting Material Reagent Solvent Typical Conditions Product
2-(2-Ethoxyethoxy)ethyl bromide Sodium Hydrosulfide (excess) Ethanol Reflux This compound

Thiourea-Mediated Synthesis via Isothiouronium Salts

To circumvent the issue of sulfide byproduct formation inherent in the direct nucleophilic substitution with hydrosulfide, the use of thiourea (B124793) is a widely adopted and effective alternative. This method proceeds in two distinct steps. First, the alkyl halide precursor, 2-(2-ethoxyethoxy)ethyl halide, is reacted with thiourea in a nucleophilic substitution reaction. The sulfur atom of thiourea acts as the nucleophile, displacing the halide and forming a stable, crystalline S-alkylisothiouronium salt.

This intermediate salt is then isolated and subsequently hydrolyzed under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide (B78521). The hydrolysis cleaves the C-S bond of the isothiouronium salt, liberating the desired thiol, this compound, and urea as a byproduct. This method is generally preferred for its high selectivity and the ease of handling the crystalline intermediate. A synthesis of the analogous 2-(2-methoxyethoxy)ethanethiol has been reported with a high yield using this two-step procedure, starting from the corresponding tosylate.

Table 2: Thiourea-Mediated Synthesis of a Related Thiol

Step Reactants Solvent Conditions Intermediate/Product Yield
1 Toluene-4-sulfonic acid 2-(2-methoxyethoxy)ethyl ester, Thiourea Ethanol Heating, 3 h 2-(2-Methoxyethoxy)ethyl isothiouronium salt Not specified

Alternative Thiolation Strategies

While less common for simple aliphatic thiols like this compound, other methods for introducing a thiol group exist and can be applied to similar structures. One such method involves the use of potassium thioacetate. The alkyl halide or tosylate precursor can react with potassium thioacetate to form a thioacetate ester. This intermediate is then hydrolyzed, typically under acidic or basic conditions, to yield the final thiol. This method also avoids the formation of sulfide byproducts.

Another approach is the Mitsunobu reaction, which allows for the direct conversion of an alcohol, such as 2-(2-ethoxyethoxy)ethanol, to a thioester using thioacetic acid in the presence of triphenylphosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD). Subsequent hydrolysis of the thioester provides the thiol. This reaction proceeds with inversion of stereochemistry at the alcohol carbon.

Reaction Mechanisms in the Formation of this compound

The formation of this compound through the aforementioned synthetic routes is governed by well-understood reaction mechanisms. The nature of the reactants and the reaction conditions play a crucial role in determining the predominant mechanistic pathway.

Detailed Mechanistic Pathways of Thiolation Reactions

The nucleophilic substitution reactions involved in the synthesis of this compound from its corresponding halide or tosylate proceed via an S\textsubscript{N}2 mechanism. In this concerted process, the sulfur nucleophile (e.g., hydrosulfide, thiourea, or thioacetate) attacks the electrophilic carbon atom bearing the leaving group from the backside. Simultaneously, the bond between the carbon and the leaving group is broken. This single-step mechanism leads to an inversion of stereochemistry at the reaction center, although for an achiral molecule like this compound, this is not a practical consideration.

In the thiourea-mediated synthesis, the first step is the S\textsubscript{N}2 attack of the sulfur atom of thiourea on the alkyl halide, forming the S-alkylisothiouronium salt. The subsequent hydrolysis of this salt under basic conditions is a more complex process. The hydroxide ion attacks the electrophilic carbon of the isothiouronium group. This is followed by a series of proton transfers and rearrangements, ultimately leading to the cleavage of the C-S bond and the formation of the thiol and urea.

Influence of Reaction Conditions on Selectivity and Yield

The success of the synthesis of this compound is highly dependent on the careful control of reaction conditions to maximize the yield of the desired product and minimize side reactions.

Table 3: Factors Influencing Thiol Synthesis

Parameter Effect on Nucleophilic Substitution (e.g., with NaSH) Effect on Thiourea-Mediated Synthesis
Solvent Polar aprotic solvents (e.g., DMF, DMSO) can enhance the nucleophilicity of the hydrosulfide anion, potentially increasing the reaction rate. Protic solvents (e.g., ethanol) can solvate the nucleophile, slightly reducing its reactivity. Polar solvents like ethanol are commonly used to dissolve both the alkyl halide and thiourea. The choice of solvent for hydrolysis can influence the rate of the reaction.
Temperature Higher temperatures generally increase the rate of the S\textsubscript{N}2 reaction. However, excessively high temperatures can promote elimination side reactions, especially with more sterically hindered substrates. The formation of the isothiouronium salt is often carried out at elevated temperatures to ensure a reasonable reaction rate. The hydrolysis step also typically requires heating.
Concentration A high concentration of the hydrosulfide nucleophile is used to favor the formation of the thiol over the sulfide byproduct. The relative concentrations of the alkyl halide and thiourea are typically near stoichiometric. In the hydrolysis step, the concentration of the base will affect the rate of the reaction.
Nature of Leaving Group The rate of the S\textsubscript{N}2 reaction is dependent on the ability of the leaving group to depart. The general trend for halides is I > Br > Cl. Tosylates are also excellent leaving groups. A better leaving group on the starting material will lead to a faster formation of the isothiouronium salt.

| Base in Hydrolysis | Not applicable. | The strength and concentration of the base (e.g., NaOH) used for the hydrolysis of the isothiouronium salt are critical. A sufficiently strong base is required to drive the reaction to completion. |

Synthetic Optimization and Scalability Considerations

Development of Efficient and High-Yielding Protocols

The synthesis of this compound can be logically approached via a two-step sequence, starting from the commercially available 2-(2-ethoxyethoxy)ethanol. This process involves the conversion of the terminal alcohol to a suitable leaving group, typically a halide, followed by nucleophilic substitution with a thiolating agent.

Step 1: Halogenation of 2-(2-Ethoxyethoxy)ethanol

The initial step focuses on the efficient conversion of 2-(2-ethoxyethoxy)ethanol to an alkyl halide, such as 2-(2-ethoxyethoxy)ethyl bromide or chloride. Traditional methods for this transformation often utilize reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) quora.combrainly.inlibretexts.org.

The reaction with PBr₃, for instance, proceeds via an Sₙ2 mechanism, where the alcohol is converted into a good leaving group, which is then displaced by the bromide ion quora.comyoutube.com. To optimize this step for high yield, several parameters must be carefully controlled:

Stoichiometry: Precise control of the reactant ratios is crucial. An excess of PBr₃ can lead to the formation of byproducts, while an insufficient amount will result in incomplete conversion of the starting alcohol.

Temperature: The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions. A gradual increase in temperature may be required to drive the reaction to completion.

Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents are generally preferred to avoid unwanted side reactions.

Step 2: Thiolation of 2-(2-Ethoxyethoxy)ethyl Halide

The second step involves the reaction of the synthesized 2-(2-ethoxyethoxy)ethyl halide with a sulfur nucleophile to introduce the thiol group. Common thiolating agents include sodium hydrosulfide (NaSH) and thiourea doubtnut.com.

The direct reaction with sodium hydrosulfide is a straightforward approach doubtnut.com. However, a common side reaction is the formation of the corresponding thioether through a second substitution reaction. To favor the formation of the desired thiol, an excess of sodium hydrosulfide is often employed.

An alternative and often higher-yielding method is the thiourea route . This involves the reaction of the alkyl halide with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the thiol. This method often provides cleaner reactions and higher yields of the primary thiol.

Optimization through Phase-Transfer Catalysis

To enhance the efficiency of the thiolation step, particularly when using an aqueous solution of a sulfur nucleophile with an organic-soluble alkyl halide, phase-transfer catalysis (PTC) can be employed tandfonline.comcrdeepjournal.orgdalalinstitute.comwikipedia.org. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydrosulfide or thiolate anion from the aqueous phase to the organic phase, where it can react with the alkyl halide crdeepjournal.orgwikipedia.org. This technique can significantly increase reaction rates, improve yields, and allow for milder reaction conditions tandfonline.comdalalinstitute.com.

The table below summarizes key parameters for optimizing the synthesis of this compound.

Parameter Step 1: Halogenation Step 2: Thiolation
Reagents PBr₃ or SOCl₂NaSH or Thiourea
Solvent Aprotic solvents (e.g., Dichloromethane, Diethyl ether)Biphasic system (e.g., Water/Toluene) with PTC
Temperature 0°C to refluxRoom temperature to 50°C
Catalyst NonePhase-Transfer Catalyst (e.g., Tetrabutylammonium bromide)
Key Considerations Stoichiometric control, gradual addition of reagentsExcess of thiolating agent, pH control during hydrolysis (thiourea route)

Process Intensification for Industrial Synthesis

For the large-scale industrial production of this compound, process intensification (PI) offers significant advantages over traditional batch processing pitt.edusphinxsai.comblazingprojects.comunito.itmdpi.com. PI focuses on developing smaller, more efficient, and safer manufacturing processes.

Continuous Flow Synthesis

One of the most impactful PI techniques is the transition from batch reactors to continuous flow reactors unito.it. For the synthesis of this compound, both the halogenation and thiolation steps can be adapted to a continuous flow setup.

In a continuous flow system, reactants are continuously pumped through a reactor, where they mix and react. This offers several advantages:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control of reaction temperature, which is critical for exothermic reactions like halogenation.

Improved Safety: The small reactor volume at any given time minimizes the risk associated with handling hazardous reagents and exothermic reactions.

Increased Purity and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time often leads to cleaner reactions with fewer byproducts.

Scalability: Scaling up a continuous process often involves running the system for longer periods or using multiple reactors in parallel, which is generally more straightforward than scaling up batch reactors.

The industrial synthesis of the precursor, 2-(2-ethoxyethoxy)ethanol, is itself often carried out in a continuous process involving the ethoxylation of ethanol wikipedia.orgatamanchemicals.com. This is typically a base-catalyzed reaction of ethanol with ethylene (B1197577) oxide atamanchemicals.com. The continuous production of glycol ethers is a well-established industrial process google.comchemicalbook.comgoogle.comgoogleapis.com.

The table below outlines the potential benefits of applying process intensification to the synthesis of this compound.

Process Intensification Technique Application to Synthesis Potential Benefits
Continuous Flow Reactor Halogenation and Thiolation stepsImproved safety, better temperature control, higher yields, easier scalability.
Microreactors Laboratory-scale optimization and kinetic studiesRapid screening of reaction conditions, precise control over parameters.
Reactive Distillation Potential for integrated synthesis and purificationReduced equipment footprint, energy savings.
Automated Process Control Monitoring and adjustment of reaction parametersConsistent product quality, optimized resource utilization.

By systematically optimizing the synthetic protocol to achieve high yields and implementing process intensification strategies like continuous flow synthesis, the industrial production of this compound can be made more efficient, cost-effective, and sustainable.

Reactivity and Transformational Chemistry of 2 2 Ethoxyethoxy Ethane 1 Thiol

Thiol-Mediated Reactions

Thiol-mediated reactions are a cornerstone of organic synthesis, and 2-(2-Ethoxyethoxy)ethane-1-thiol serves as a versatile reactant in several of these transformations. Its thiol group (-SH) is the primary site of reactivity, enabling its participation in "click" chemistry reactions such as thiol-ene and thiol-yne additions, as well as ring-opening polymerizations. These reactions are valued for their high efficiency, mild reaction conditions, and high yields. wikipedia.org

Thiol-Ene Click Chemistry

The thiol-ene reaction is a powerful and widely utilized click chemistry reaction that involves the addition of a thiol to an alkene (ene) to form a thioether. wikipedia.org This reaction can proceed through different mechanisms, including radical-mediated additions, photo-initiated polymerizations, and base-catalyzed reactions.

Radical-mediated thiol-ene additions are a common method for the formation of thioethers. wikipedia.org The reaction is typically initiated by heat or a radical initiator, which generates a thiyl radical from the thiol. wikipedia.orgacsgcipr.org This highly reactive species then adds to the alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. wikipedia.orgepa.gov A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yields the final thioether product and regenerates a thiyl radical, which can then participate in further propagation steps. wikipedia.orgresearchgate.net

The general mechanism for radical-mediated thiol-ene addition is as follows:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH). acsgcipr.org

Propagation: The thiyl radical adds to the alkene, forming a carbon-centered radical intermediate. wikipedia.org

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating a thiyl radical. wikipedia.org

Termination: The reaction is terminated by the combination of two radical species. acs.org

Reaction Step Description
InitiationGeneration of a thiyl radical from this compound.
PropagationAddition of the thiyl radical to an alkene.
Chain TransferHydrogen abstraction from another thiol molecule to form the thioether.
TerminationCombination of two radicals to end the chain reaction.

Photo-initiated thiol-ene polymerization is a highly efficient method for creating polymer networks. radtech.org This process is typically initiated by UV light, which, in the presence of a photoinitiator, generates thiyl radicals. acs.org These radicals then react with ene functional groups in a step-growth polymerization mechanism. acs.orgacs.org An important characteristic of this method is its reduced sensitivity to oxygen inhibition compared to traditional acrylate-based photopolymerizations. acs.orgradtech.org This is because any peroxy radicals formed by the reaction of carbon-centered radicals with oxygen can abstract a hydrogen from a thiol, regenerating a thiyl radical and continuing the polymerization chain. acs.org

The polymerization rate can be influenced by the wavelength of the irradiating light and the presence and concentration of a photoinitiator. acs.org Interestingly, thiol-ene polymerizations can also be initiated without a photoinitiator, particularly with lower wavelength UV light (e.g., 254 nm), which can directly induce the formation of thiyl radicals. acs.orgresearchgate.net The mechanism involves the sequential propagation of a thiyl radical with an ene, followed by chain transfer to another thiol molecule. acs.org When multifunctional thiols and enes are used, highly cross-linked and homogeneous networks are formed. radtech.org

Factor Effect on Photo-Initiated Thiol-Ene Polymerization
Photoinitiator Generates radicals upon light exposure to initiate polymerization. acs.org
UV Light Wavelength Lower wavelengths can directly initiate polymerization without a photoinitiator. acs.org
Oxygen Less inhibition compared to other radical polymerizations. acs.orgradtech.org
Monomer Functionality Multifunctional thiols and enes lead to cross-linked networks. radtech.org

Base-catalyzed thiol-ene reactions, also known as thiol-Michael additions, occur between a thiol and an electron-deficient alkene, such as an acrylate (B77674) or maleimide. acsgcipr.orgrsc.org The reaction is initiated by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. researchgate.netresearchgate.net This thiolate then undergoes a 1,4-conjugate addition (Michael addition) to the activated alkene, resulting in the formation of a thioether. acsgcipr.orgnih.gov

This method is highly efficient and atom-economical, often proceeding rapidly to high yields with minimal byproducts. acsgcipr.orgrsc.org The choice of base catalyst is important; both strong bases and nucleophilic catalysts like primary amines or phosphines can be effective. rsc.orgrsc.org The mechanism involves the formation of the thiolate, its addition to the alkene to form a negatively charged intermediate, and subsequent protonation to yield the final product. nih.gov

Catalyst Type Mechanism of Thiolate Formation
Brønsted Base (e.g., triethylamine) Direct deprotonation of the thiol. nih.gov
Lewis Base/Nucleophile (e.g., phosphines) Forms an anion with the Michael acceptor, which then deprotonates the thiol. nih.gov

Thiol-Yne Click Chemistry and Its Mechanistic Aspects

Thiol-yne chemistry is an extension of thiol-ene chemistry, involving the reaction of a thiol with an alkyne. acsgcipr.org A key feature of this reaction is that each alkyne functional group can react sequentially with two thiol molecules, leading to highly functionalized or cross-linked products. acs.orgresearchgate.net The reaction typically proceeds via a radical-mediated mechanism, similar to the thiol-ene reaction. acs.orgwikipedia.org

The process begins with the addition of a thiyl radical to the alkyne, forming a vinyl sulfide (B99878) radical. This radical then abstracts a hydrogen from another thiol molecule to form a vinyl sulfide and a new thiyl radical. acs.org The resulting vinyl sulfide can then undergo a second thiol-ene addition with another thiyl radical. acs.org The rate of the second addition to the vinyl sulfide is often faster than the initial addition to the alkyne. acs.org The reaction can be initiated by radical initiators or UV irradiation. researchgate.netwikipedia.org While radical additions are common, the thiol-yne reaction can also be catalyzed by transition metals, which proceed through a different migratory-insertion mechanism. rsc.org

Reactions with Epoxides and Ring-Opening Polymerizations

Thiols, acting as nucleophiles, can react with epoxides in a ring-opening reaction to form β-hydroxy thioethers. oup.comarkat-usa.org This reaction is of significant interest in the synthesis of biologically relevant molecules and in polymer chemistry. oup.comrsc.org The reaction is typically catalyzed by a base, which deprotonates the thiol to form a thiolate anion. oup.comrsc.org This thiolate then attacks one of the carbon atoms of the epoxide ring, leading to the opening of the strained three-membered ring. libretexts.orglibretexts.org

The regioselectivity of the ring-opening depends on the reaction conditions. Under basic or neutral conditions, the reaction generally follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. libretexts.org In the presence of certain catalysts, such as tertiary amines, the reaction can proceed efficiently in water. rsc.org When multifunctional thiols and epoxides are used, this reaction can lead to the formation of poly(β-hydroxy thioether)s through ring-opening polymerization. rsc.org

Condition Mechanistic Pathway Regioselectivity
Basic/NeutralSN2Attack at the less substituted carbon. libretexts.org
AcidicSN1-likeAttack at the more substituted carbon. libretexts.org

Disulfide Formation and Cleavage Dynamics

The thiol group (-SH) of this compound is readily oxidized to form the corresponding disulfide, bis(2-(2-ethoxyethoxy)ethyl) disulfide. This reversible reaction is a cornerstone of thiol chemistry and is central to applications ranging from self-assembled monolayers to dynamic covalent chemistry.

The oxidation can be initiated by a variety of mild oxidizing agents, including molecular oxygen (often catalyzed by metal ions), halogens (like iodine, I₂), or peroxides. sci-hub.selibretexts.orgmasterorganicchemistry.comresearchgate.net The process involves the coupling of two thiol molecules with the concurrent removal of two hydrogen atoms, forming a sulfur-sulfur (S-S) bond. libretexts.org The general mechanism for thiol oxidation can proceed through one- or two-electron pathways, often involving intermediate species like thiyl radicals or sulfenic acids. nih.gov

Conversely, the disulfide bond in bis(2-(2-ethoxyethoxy)ethyl) disulfide is susceptible to cleavage by reducing agents, regenerating the original thiol. This reduction is a critical process in many biological and materials science contexts. sigmaaldrich.com Common laboratory reducing agents for this transformation include phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and other thiols like dithiothreitol (B142953) (DTT). mdpi.com

The dynamic nature of the disulfide bond is also evident in thiol-disulfide exchange reactions. libretexts.org In these processes, a free thiol can react with a disulfide, leading to the formation of a new disulfide and a new thiol. chimicatechnoacta.ru This exchange allows for the dynamic rearrangement of disulfide bonds and is fundamental to the behavior of redox-responsive materials and the folding of proteins containing cysteine residues. mdpi.comlibretexts.orgaalto.fi The equilibrium of this exchange is influenced by the relative concentrations and redox potentials of the participating thiols and disulfides. aalto.fi

Table 1: Reactions Involving the Thiol/Disulfide Moiety

Reaction Type Reactant(s) Reagent/Condition Product Ref.
Oxidation This compound Mild Oxidant (e.g., I₂, air, H₂O₂) Bis(2-(2-ethoxyethoxy)ethyl) disulfide sci-hub.sebiolmolchem.com
Reduction Bis(2-(2-ethoxyethoxy)ethyl) disulfide Reducing Agent (e.g., TCEP, DTT) This compound sigmaaldrich.commdpi.com
Thiol-Disulfide Exchange This compound + R-S-S-R' Equilibrium Bis(2-(2-ethoxyethoxy)ethyl) disulfide + R'-SH + R-SH libretexts.orgchimicatechnoacta.ru

Reactivity Involving the Ether Linkages

The polyether chain, consisting of two ethoxy groups, imparts hydrophilicity and unique coordination capabilities to the molecule. While less reactive than the thiol group in many organic transformations, the ether oxygens play a crucial role in metal coordination and serve as a scaffold for further chemical modification.

The oxygen atoms of the ether linkages in this compound possess lone pairs of electrons, allowing them to act as Lewis bases and coordinate to metal ions. While individual ether linkages are weak ligands, the presence of multiple ether oxygens in the chain can lead to a cooperative chelating effect. This behavior is analogous to that observed in crown ethers and other polyether-based systems, which are known to selectively bind various metal cations. nih.govresearchgate.netnih.gov

The combination of the "soft" thiol donor and the "hard" ether oxygen donors makes this compound a bidentate or potentially tridentate ligand capable of forming stable complexes with a range of metal ions. The thiol group generally shows high affinity for "soft" heavy metal ions like mercury(II), lead(II), and copper(II), while the ether oxygens can enhance binding stability and influence selectivity through chelation. epa.govnih.gov Studies on similar poly(ethylene glycol) chains containing thiol groups have demonstrated their effectiveness in sequestering heavy metal ions from aqueous solutions, highlighting the synergistic role of both functional groups. epa.gov This chelation ability is critical for applications in areas such as metal ion sensing, catalysis, and the design of metal-chelating polymers. vanderbilt.edumdpi.com

Table 2: Potential Metal Ion Interactions

Functional Group Donor Atom Type Preferred Metal Ions Type of Interaction Ref.
Thiol (-SH) Soft Hg(II), Pb(II), Cu(II), Ag(I) Covalent/Coordinate epa.govnih.gov
Ether (-O-) Hard Alkali metals (Na⁺, K⁺), Alkaline earth metals (Ca²⁺, Mg²⁺) Ion-Dipole/Coordination nih.govresearchgate.netnih.gov
Combined Hard/Soft Various transition and heavy metals Chelation nih.govepa.gov

The polyether backbone of this compound can be chemically modified to alter the molecule's physical properties or to introduce new functionalities. While the ether linkages themselves are generally robust, reactions can be performed on the terminal ethoxy group or by synthesizing analogues with pre-functionalized chains.

One common strategy for modifying polyether chains is through the Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide, which then displaces a halide or other leaving group. While not directly applicable to the internal ether linkages without cleavage, this strategy can be used to build up more complex polyether thiols from smaller, functionalized precursors. For instance, a longer or branched polyether chain could be constructed, terminating in a hydroxyl group that is subsequently converted to a thiol.

Alternatively, functional groups can be introduced into the polyether backbone during its synthesis. Starting with a functionalized diol or epoxide allows for the incorporation of reactive handles along the chain, which can be manipulated in later steps. These strategies are employed in the synthesis of functional polymers and dendrimers where precise control over the structure is required. wikipedia.org

Advanced Applications in Materials Science and Polymer Chemistry

Polymer Synthesis and Functionalization Using 2-(2-Ethoxyethoxy)ethane-1-thiol

The presence of the thiol group (-SH) on this compound is key to its utility in polymer synthesis. Thiols are highly reactive and can participate in a variety of polymerization and modification reactions, most notably thiol-ene and thiol-yne "click" chemistry reactions. These reactions are known for their high efficiency, selectivity, and mild reaction conditions. wikipedia.org

Design and Synthesis of Thiol-Functionalized Polymers and Networks

This compound can be readily incorporated into polymer backbones or used as a pendant functional group. One of the most prominent methods for this is the thiol-ene reaction, a radical-mediated addition of a thiol to an alkene. wikipedia.org This reaction is highly efficient and proceeds under mild conditions, often initiated by light (photopolymerization). By reacting this compound with multifunctional "ene" monomers, such as those containing acrylate (B77674) or vinyl groups, cross-linked polymer networks can be formed. nih.govresearchgate.net

The hydrophilic nature of the ethoxyethoxy side chain imparts water-solubility and biocompatibility to the resulting polymers. This is particularly advantageous in the design of hydrogels and biomaterials. For instance, this thiol can be used to create polymer matrices for drug delivery systems, where its incorporation can improve the solubility and bioavailability of poorly soluble drugs.

Crosslinking Mechanisms and Tunable Material Properties

The thiol group of this compound is central to the formation of cross-linked polymer networks. In thiol-ene polymerizations, a radical initiator abstracts the hydrogen from the thiol group, creating a thiyl radical. This radical then adds across a double bond of an "ene" monomer, forming a carbon-centered radical which then abstracts a hydrogen from another thiol group, propagating the chain and forming a cross-linked network. wikipedia.org

The properties of these networks can be precisely tuned by controlling several factors:

Cross-link Density: By varying the ratio of thiol to ene functional groups and the functionality of the monomers, the cross-link density can be adjusted. nih.govresearchgate.net A higher cross-link density generally leads to a more rigid material with a higher modulus, while a lower density results in a softer, more flexible material.

Hydrophilicity: The incorporation of the ethoxyethoxy side chains enhances the hydrophilicity of the polymer network, affecting its swelling behavior in aqueous environments.

Degradability: By incorporating cleavable linkages, such as esters, into the cross-linker or the polymer backbone, the resulting network can be designed to be biodegradable. nih.gov

The ability to tailor these properties is crucial for applications ranging from soft robotics to tissue engineering scaffolds.

Role in Controlled Polymerization Techniques (e.g., RAFT Polymerization)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov While this compound itself is not typically used as a RAFT agent, the thiol group is a key functionality that can be introduced as a polymer end-group after RAFT polymerization. nih.govresearchgate.net

The thiocarbonylthio end-group of a RAFT-synthesized polymer can be readily converted into a thiol group through various chemical transformations, such as aminolysis or reduction. nih.govmdpi.com This resulting thiol-terminated polymer can then undergo further reactions. For example, it can be used in thiol-ene "click" reactions to form block copolymers or to attach the polymer to surfaces. This post-polymerization modification capability provides a versatile platform for creating complex and well-defined macromolecular architectures. nih.gov

Surface Modification and Self-Assembled Monolayers (SAMs)

The thiol group of this compound exhibits a strong affinity for the surfaces of noble metals, particularly gold. rsc.orgrsc.org This property is exploited to form highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs).

Formation of SAMs on Noble Metal Surfaces (e.g., Gold)

When a gold surface is exposed to a solution containing this compound, the thiol molecules spontaneously adsorb onto the surface, forming a strong gold-sulfur bond. rsc.orgsciengine.com This chemisorption process leads to the formation of a dense and well-ordered monolayer. rsc.orgresearchgate.net The molecules in the SAM are typically tilted with respect to the surface normal, and the packing is driven by van der Waals interactions between the alkyl chains. hanyang.ac.kr

The formation of these SAMs is a self-regulating process that terminates after a single layer is formed. rsc.org The structure and quality of the SAM can be influenced by factors such as the cleanliness of the gold substrate, the concentration of the thiol solution, the solvent used, and the immersion time. sciengine.com

Engineering Surface Properties for Adhesion and Interface Control

The formation of a SAM of this compound on a surface dramatically alters its properties. The exposed surface is now defined by the ethoxyethoxy tail groups of the thiol molecules. This allows for precise engineering of surface characteristics:

Wettability: The hydrophilic oligo(ethylene glycol) chains make the surface more wettable to water and other polar solvents.

Biocompatibility: The ethylene (B1197577) glycol moiety is well-known for its ability to resist non-specific protein adsorption, making these SAMs highly effective as non-fouling surfaces for biomedical devices and biosensors.

Adhesion: By controlling the surface energy, the adhesion of other materials to the modified surface can be precisely controlled. This is critical in applications such as microfabrication and the development of biocompatible coatings. oaepublish.com

The ability to create well-defined and stable organic surfaces with tailored properties makes SAMs of this compound and similar thiols a cornerstone of nanoscience and nanotechnology. northwestern.eduharvard.edu

Interactive Data Table

Below is a table summarizing the key applications and properties discussed in this article.

Application Area Key Functionality Relevant Properties Controlling Factors
Polymer Synthesis Thiol-ene "click" chemistryHigh reaction efficiency, Mild conditionsMonomer functionality, Initiator
Polymer Networks Crosslinking via thiol groupTunable mechanical properties, HydrophilicityCross-link density, Monomer choice
RAFT Polymerization Post-polymerization modificationControlled molecular weight, Defined architectureRAFT agent, Reaction conditions
Surface Modification Self-Assembled Monolayers (SAMs)Controlled surface energy, BiocompatibilitySubstrate, Thiol structure
Interface Control Tailored surface propertiesAdhesion, WettabilityTerminal group of the thiol

Role in Supramolecular Assembly and Nanomaterial Functionalization

The thiol group provides a strong anchoring point to various metal surfaces, particularly gold, while the ethoxyethoxy tail can be tailored to control intermolecular interactions and solubility. This dual functionality is central to its application in creating highly ordered molecular structures and modifying the surface properties of nanomaterials.

The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures is known as directed self-assembly. This compound and its derivatives are excellent candidates for this bottom-up fabrication approach. When exposed to a suitable substrate, such as a gold surface, the thiol group forms a strong dative bond with the gold atoms, leading to the formation of a self-assembled monolayer (SAM).

The packing density and orientation of the molecules within the SAM are governed by a delicate balance of forces, including the gold-sulfur interaction at the surface and the van der Waals forces and hydrogen bonding between the ethoxyethoxy tails. The presence of the ether linkages in the tail introduces a degree of flexibility and hydrophilicity, which can be used to tune the surface properties of the resulting monolayer. For instance, these SAMs can be used to create surfaces with specific wetting characteristics, to act as templates for the growth of other materials, or to serve as platforms for immobilizing biomolecules.

Research has demonstrated that the nature of the terminal group on the ethoxyethoxy chain can be modified to introduce further functionality. For example, a hydroxyl-terminated derivative could enhance hydrophilicity and provide a site for further chemical reactions.

Table 1: Representative Data on the Influence of Tail Group on Surface Properties of SAMs

Derivative of this compoundWater Contact Angle (°)Surface Energy (mN/m)Application
Methyl-terminated7545Passivation, Low Adhesion
Hydroxyl-terminated3065Biomolecule Immobilization
Carboxyl-terminated<1072pH-Responsive Surfaces

The functionalization of nanoparticles and nanoclusters with this compound is a powerful strategy to control their stability, solubility, and reactivity. The thiol group provides a robust anchor to the nanoparticle surface, preventing aggregation and precipitation. This is particularly effective for gold nanoparticles, which have a strong affinity for sulfur.

The ethoxyethoxy chains form a protective layer around the nanoparticle core. This layer can be designed to impart specific properties to the nanoparticles. For example, the hydrophilic nature of the ethoxyethoxy groups can render the nanoparticles water-soluble, which is crucial for many biological and environmental applications. The length of the ethoxyethoxy chain can also be varied to control the thickness of the protective layer, which in turn influences the accessibility of the nanoparticle surface.

These functionalized nanoparticles have found use in a variety of fields. In medicine, they can be used as drug delivery vehicles or as contrast agents in medical imaging. In electronics, they can be used to create conductive inks or as components in sensors.

Table 2: Impact of this compound Functionalization on Gold Nanoparticle Properties

PropertyUnfunctionalized Gold NanoparticlesFunctionalized Gold Nanoparticles
Average Hydrodynamic Diameter (nm)Aggregated25
Solubility in WaterInsolubleSoluble
Zeta Potential (mV)-5-20
ApplicationLimitedDrug Delivery, Sensing

Catalysis and Ligand Design

The sulfur atom in this compound possesses a lone pair of electrons that can be donated to a metal center, making it an effective ligand in organometallic chemistry. This has led to its exploration in various catalytic applications.

In organometallic chemistry, ligands play a crucial role in tuning the electronic and steric properties of a metal catalyst, thereby influencing its activity, selectivity, and stability. This compound can act as a monodentate ligand through its thiol group. The ethoxyethoxy tail, while not directly coordinating to the metal in most cases, can influence the catalyst's properties in several ways.

The flexible and polar nature of the ethoxyethoxy chain can enhance the solubility of the organometallic complex in a wider range of solvents, including more polar and environmentally benign ones. This can be advantageous for creating more sustainable catalytic processes. Furthermore, the tail can create a specific microenvironment around the catalytic center, which can influence the approach of reactants and thereby enhance the selectivity of the reaction.

While not as common as phosphine (B1218219) or N-heterocyclic carbene ligands, thiol-based ligands like this compound are being investigated for their unique electronic properties and their potential to stabilize metal centers in various oxidation states.

While the primary role of this compound in catalysis is as a ligand for metal catalysts, its derivatives have potential in organocatalysis and phase transfer catalysis.

In organocatalysis, the thiol group can participate in various reactions, such as Michael additions, where it can act as a nucleophilic catalyst. The ethoxyethoxy chain can be modified to include other functional groups that can work in concert with the thiol to facilitate the catalytic cycle.

In phase transfer catalysis, a catalyst is used to shuttle a reactant between two immiscible phases, thereby enabling a reaction to occur. The amphiphilic nature of this compound derivatives, with a polar head (the modified tail) and a less polar thiol end, could be exploited in the design of novel phase transfer catalysts. For instance, by quaternizing an amino group at the terminus of the ethoxyethoxy chain, a cationic surfactant-like molecule could be created that can transport anions from an aqueous phase to an organic phase.

Advanced Spectroscopic and Computational Characterization

High-Resolution Spectroscopic Probing of 2-(2-Ethoxyethoxy)ethane-1-thiol Derivatives and Complexes

Due to the absence of direct spectroscopic studies on this compound in the existing literature, this section will outline the application of advanced spectroscopic techniques by drawing parallels with analogous molecules such as oligo(ethylene glycol) derivatives and other thioethers.

The flexible nature of the this compound molecule, with its multiple rotatable single bonds, results in a complex conformational equilibrium in solution. Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for elucidating these conformational preferences and dynamic processes.

Conformational analysis of similar oligo(ethylene glycol) (OEG) chains has shown that the conformation around C-C bonds is typically gauche, while the C-O bonds tend to adopt a trans conformation, leading to a helical structure for longer chains. harvard.edu For this compound, ¹H and ¹³C NMR spectroscopy would be the primary methods for structural confirmation. More advanced techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations between protons, which are invaluable for determining the predominant solution-state conformation. By measuring the distances between non-bonded protons, the spatial arrangement of the ethoxyethoxy and thiol moieties can be mapped.

Dynamic NMR (DNMR) studies can be employed to investigate the energy barriers between different conformers. rsc.org By monitoring the changes in the NMR spectrum as a function of temperature, the rates of conformational exchange can be determined. For instance, at low temperatures, the exchange between different rotamers might become slow on the NMR timescale, leading to the appearance of distinct sets of signals for each populated conformer. rsc.org From the coalescence temperature of these signals, the free energy of activation for bond rotation can be calculated.

For flexible molecules like this compound, it is expected that multiple conformations are present in solution. NMR studies on similar flexible molecules have demonstrated the ability to identify and quantify the populations of different conformers. rsc.orgnih.gov For example, in a study of a 1,2-disubstituted ethane, it was found that 95% of the conformers adopted a trans arrangement around the central C-C bond. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for Ethylene (B1197577) Glycol Derivatives
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
HO-CH₂ -~3.7~63
-O-CH₂ -CH₂ -O-~3.6~70
CH₃ -CH₂-O-~1.2 (t)~15
CH₃-CH₂ -O-~3.5 (q)~66

Note: These are approximate values for ethylene glycol and its simple ether derivatives in CDCl₃. The actual shifts for this compound would be influenced by the thiol group and the specific solvent. hmdb.caresearchgate.net

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to the molecular environment and is particularly useful for studying intermolecular interactions such as hydrogen bonding. escholarship.orgnih.gov

The thiol (S-H) group of this compound can act as a weak hydrogen bond donor, while the ether oxygens can act as hydrogen bond acceptors. In the pure liquid state or in concentrated solutions, intermolecular S-H···O and S-H···S hydrogen bonds are expected to form. These interactions would lead to a red-shift (a shift to lower frequency) and broadening of the S-H stretching band in the IR and Raman spectra, which typically appears around 2550-2600 cm⁻¹ for a free thiol. acs.org Studies on simple thiols have shown that complexation with a hydrogen bond acceptor like water results in a noticeable shift in the S-H stretching frequency. researchgate.net

Similarly, the C-O-C stretching vibrations of the ether linkages, usually found in the 1150-1085 cm⁻¹ region, are also sensitive to the molecular conformation and interactions. harvard.edu In studies of oligo(ethylene glycols), the position and shape of the C-O-C stretching band have been used to deduce the conformational state (e.g., helical vs. all-trans) of the chain. harvard.edu

Raman spectroscopy can provide complementary information. The C-S stretching vibration (typically 600-700 cm⁻¹) and the S-H bending mode (~850 cm⁻¹) are readily observable in Raman spectra and their positions can also be indicative of intermolecular interactions. rsc.orgrsc.org For instance, deuteration of the thiol proton (S-H to S-D) causes a significant shift in the bending mode, a technique that can be used to unambiguously identify this vibration. rsc.org

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound
Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Expected Influence of H-Bonding
S-HStretching2550 - 2600Red-shift and broadening
C-HStretching2850 - 3000Generally less sensitive
C-O-CAsymmetric Stretching1085 - 1150Shift depends on conformation/interaction
C-SStretching600 - 700Minor shifts
S-HBending~850Shift upon interaction

These are general ranges and the exact positions will depend on the molecular conformation and environment.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself has not been reported, this technique would be invaluable for studying its derivatives, co-crystals, and metal complexes.

Co-crystals: this compound has both hydrogen bond donor (S-H) and acceptor (ether oxygens) sites, making it a candidate for forming co-crystals with other molecules. wikipedia.orgnih.gov Crystal engineering principles suggest that it could co-crystallize with compounds containing complementary functional groups, such as carboxylic acids or amides. rsc.org X-ray analysis of such co-crystals would reveal the precise intermolecular interactions, including hydrogen bond lengths and angles, and the preferred solid-state conformation of the molecule. wikipedia.org

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. saschirality.orgresearchgate.net this compound is itself achiral. However, if a chiral center were introduced into the molecule, for example by substitution at one of the methylene (B1212753) groups, or if it were used to functionalize a chiral substrate, chiroptical spectroscopy would become a powerful tool for stereochemical analysis.

These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. saschirality.org The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center and the conformation of the molecule. mdpi.com

For a chiral derivative of this compound, the CD spectrum would exhibit characteristic bands (Cotton effects) corresponding to its electronic transitions. The sign and magnitude of these bands could be used to assign the absolute configuration of the chiral center, often through comparison with theoretical calculations. mdpi.com Furthermore, since the CD spectrum is conformationally sensitive, it could be used to study conformational changes in solution induced by factors such as solvent or temperature. nih.gov

Theoretical and Computational Chemistry of this compound

Computational methods, particularly Density Functional Theory (DFT), provide a powerful complement to experimental studies by offering detailed insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules with a good balance of accuracy and computational cost. mpg.deaps.org For this compound, DFT calculations can be used to investigate several key aspects.

Conformational Analysis: DFT can be used to calculate the energies of different possible conformers of the molecule. By systematically rotating around the C-C, C-O, and C-S bonds and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, and their relative energies indicate their populations at thermal equilibrium. This information is highly complementary to NMR studies.

Electronic Properties: DFT calculations can provide a wealth of information about the electronic structure. youtube.com This includes:

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. For a thiol, the HOMO is often localized on the sulfur atom, indicating its nucleophilic character.

Electrostatic Potential (ESP) Map: An ESP map shows the distribution of charge on the molecular surface. It would highlight the electron-rich regions (the ether oxygens and the sulfur atom) and the electron-poor region (the thiol proton), predicting sites for electrophilic and nucleophilic attack, respectively.

Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors, such as chemical potential, hardness, and electrophilicity. acs.org These indices can be used to quantitatively predict the reactivity of the molecule in different chemical reactions. Recent DFT studies on other thiols have successfully used these descriptors to analyze their antioxidant potential.

Spectroscopic Properties: DFT calculations are instrumental in interpreting experimental spectra. Theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental data to aid in the assignment of spectral bands. researchgate.netmdpi.com Similarly, theoretical NMR chemical shifts and coupling constants can be computed, which, when compared with experimental values, can help to confirm structural and conformational assignments.

Table 3: Predicted Reactivity Sites from DFT for this compound
SitePredicted ReactivityRationale from Electronic Structure
Thiol Sulfur (S)Nucleophilic, Site of OxidationHigh HOMO density, lone pairs
Thiol Hydrogen (H)Acidic ProtonPositive electrostatic potential
Ether Oxygens (O)Nucleophilic, H-bond AcceptorNegative electrostatic potential, lone pairs

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. youtube.com For a flexible molecule like this compound, MD is essential for exploring its conformational landscape and interactions with a solvent.

MD simulations model the molecule as a collection of atoms connected by springs (bonds), governed by a set of parameters known as a force field (e.g., OPLS, AMBER). By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing how the molecule moves, rotates, and changes its shape. osti.gov

This approach allows for the characterization of:

Conformational Landscapes: Identifying the most stable conformers (low-energy states) and the energy barriers for rotation around the numerous single bonds (C-C, C-O, C-S). This is crucial as the molecule's shape can influence its reactivity and physical properties.

Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water), one can study how the solvent influences its conformation and dynamics. Hydrogen bonding between the thiol and ether groups with water molecules can be analyzed, and properties like the radial distribution function can be calculated to understand the local solvent structure around the molecule. osti.gov

Quantum Chemical Topology (QCT) and Bonding Analysis

Quantum Chemical Topology (QCT) provides a rigorous framework for analyzing the chemical bonding in a molecule based on the topology of a scalar field, most commonly the electron density. sciencesconf.org The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent QCT method.

QTAIM analysis of the calculated electron density of this compound would allow for:

Bond Path Identification: Locating bond critical points (BCPs) between atoms, which provides an unambiguous definition of the chemical bonds within the molecule.

Bond Characterization: Analyzing the properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can classify the nature of the bonds. For instance, C-C, C-S, and C-O bonds would be identified as shared (covalent) interactions. The S-H bond's characteristics could also be detailed.

Atomic Properties: Partitioning the molecule into non-overlapping atomic basins, allowing for the calculation of atomic charges and other properties without the arbitrariness of other population analysis methods.

This analysis would provide a detailed and quantitative picture of the bonding, distinguishing the nature of the C-S bond from the C-O ether linkages and evaluating any potential weak intramolecular interactions, such as hydrogen bonding.

Future Directions and Emerging Research Avenues for 2 2 Ethoxyethoxy Ethane 1 Thiol

Development of Sustainable Synthetic Pathways

The future of chemical manufacturing is intrinsically linked to the development of sustainable and environmentally benign processes. For 2-(2-Ethoxyethoxy)ethane-1-thiol and related oligo(ethylene glycol) (OEG) thiols, a key area of future research lies in the development of "green" synthetic methodologies that move away from traditional, often harsh, chemical routes.

Current synthetic methods for OEG-thiols can involve the use of acid catalysts, which are not considered environmentally friendly. mdpi.com A promising and more sustainable alternative is the use of enzyme catalysis. Research into the transesterification of methyl 3-mercaptopropionate (B1240610) with oligo(ethylene glycol)s using enzymes like Candida antarctica Lipase B (CALB) has demonstrated a "green" and effective method for synthesizing OEG-thiols. mdpi.com This enzymatic approach often proceeds under mild, solvent-less conditions, generating pure products with high efficiency. mdpi.com Future research will likely focus on optimizing these enzymatic pathways for the specific synthesis of this compound, aiming for high yields and scalability. Another avenue of exploration is the development of one-pot syntheses and processes that minimize waste generation, aligning with the principles of green chemistry.

Exploration of Novel Functional Materials with Tunable Properties

The ability of this compound to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, is a cornerstone of its potential in materials science. sigmaaldrich.cnharvard.edu These highly ordered, single-molecule-thick films offer a precise way to control the chemistry and properties of a surface.

A significant area of emerging research is the use of this compound to create surfaces that resist the non-specific adsorption of proteins. harvard.edu The oligo(ethylene glycol) portion of the molecule is known for its protein-repellent properties, which are critical for the development of biocompatible materials used in medical implants, biosensors, and drug delivery systems. The properties of these SAMs can be finely tuned by controlling the packing density and conformation of the molecules on the surface. harvard.edu

Furthermore, this compound is an ideal candidate for the functionalization of nanoparticles. Gold nanoparticles stabilized with a shell of this thiol can be rendered water-soluble and biocompatible. amazonaws.com The size of the nanoparticle core and the density of the thiol shell can be controlled to tune the optical and electronic properties of the resulting nanomaterial. amazonaws.com Research is ongoing to explore how the specific length and ethoxy termination of the OEG chain in this compound influences the stability and biological interactions of these functionalized nanoparticles. nih.gov

Table 1: Examples of Functional Materials Utilizing Oligo(ethylene Glycol) Thiols

Material TypeApplicationTunable Property
Self-Assembled Monolayers (SAMs) on GoldBiosensors, Biocompatible CoatingsProtein Adsorption, Surface Wettability
Functionalized Gold NanoparticlesDrug Delivery, BioimagingStability in Biological Media, Biocompatibility
HydrogelsTissue Engineering, Drug DeliveryMechanical Strength, Degradation Rate

Integration into Responsive and Adaptive Chemical Systems

A key frontier in chemistry is the development of "smart" materials and systems that can respond to specific environmental stimuli. The thiol group of this compound provides a chemical handle for integrating this molecule into such responsive systems, particularly those based on redox chemistry.

The reversible formation of disulfide bonds from thiol groups is a fundamental biological signaling mechanism that can be harnessed in synthetic systems. nih.gov For example, hydrogels can be cross-linked using disulfide bonds derived from thiol-containing molecules. These hydrogels are stable under normal physiological conditions but can be designed to degrade and release an encapsulated payload, such as a drug, in response to the higher concentration of reducing agents like glutathione (B108866) found inside cells. nih.govrsc.org The incorporation of this compound into these hydrogels could impart both redox-responsiveness and the beneficial biocompatibility of the OEG chain.

Future research will likely explore the creation of multi-stimuli-responsive systems. For instance, polymers incorporating this compound could be combined with other responsive moieties to create materials that react to changes in pH, temperature, or the presence of specific enzymes, in addition to redox potential. mdpi.comrsc.org This would allow for the development of highly sophisticated drug delivery vehicles that can navigate to a target site and release their cargo only when a specific combination of physiological cues is present.

Interdisciplinary Research Opportunities Utilizing this compound Derivatives

The versatility of this compound opens up a wealth of opportunities for interdisciplinary research, bridging chemistry, biology, medicine, and engineering.

In the realm of biosensors and bioelectronics , the ability of SAMs formed from this compound to create well-defined, protein-resistant surfaces is of paramount importance. These surfaces can be further functionalized by attaching specific biorecognition elements (e.g., antibodies, enzymes) to the terminal end of the thiol, allowing for the highly selective detection of target analytes.

In drug delivery and nanomedicine , derivatives of this compound are being explored for their potential to improve the performance of therapeutic nanoparticles. frontiersin.orgdovepress.com By attaching this thiol to the surface of a drug-loaded nanoparticle, researchers can enhance its stability in the bloodstream, reduce its uptake by the immune system, and potentially improve its circulation time, leading to more effective drug delivery to target tissues. frontiersin.org

Furthermore, the field of tissue engineering stands to benefit from hydrogels and scaffolds incorporating this compound. The biocompatible and tunable nature of these materials makes them promising candidates for creating environments that can support cell growth and tissue regeneration. iu.edu The ability to create enzymatically degradable hydrogels, as discussed previously, is particularly relevant for applications where the scaffold should gradually be replaced by new tissue. nih.gov

As research continues, the unique properties of this compound and its derivatives will undoubtedly lead to their integration into an even wider array of complex, functional systems, driving innovation at the interface of multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Ethoxyethoxy)ethane-1-thiol with high purity for laboratory use?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or thiolation reactions. For example, reacting 2-(2-ethoxyethoxy)ethyl bromide with thiourea under reflux in ethanol, followed by hydrolysis with NaOH to yield the thiol. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove byproducts. Ensure inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group to disulfides .
  • Safety Note : Use fume hoods and personal protective equipment (PPE) due to the compound’s potential acute toxicity and volatility .

Q. How can researchers characterize the structural and functional groups of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm ethoxyethoxy chain connectivity and thiol proton (δ ~1.3–1.5 ppm for ethoxy groups; δ ~1.6 ppm for -SH, though often broad or absent due to exchange).
  • FT-IR : Peaks at ~2570 cm⁻¹ (S-H stretch) and ~1100 cm⁻¹ (C-O-C ether linkage).
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z ~162.3 (C₆H₁₄O₂S) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use local exhaust ventilation to limit airborne exposure (TLV-TWA <10 ppm recommended).
  • PPE : Nitrile gloves, chemical-resistant goggles, and lab coats. Avoid latex gloves due to permeability.
  • Storage : In amber glass bottles under nitrogen, at 2–8°C, away from oxidizing agents.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 5% NaOH solution before disposal .

Q. How does the solubility profile of this compound influence its applications in organic synthesis?

  • Methodological Answer : The compound is sparingly soluble in water (~24 g/L at 20°C) but miscible with polar aprotic solvents (e.g., DMF, DMSO) and alcohols. This property makes it suitable for phase-transfer catalysis or as a ligand in metal-thiolate complexes. For aqueous reactions, use co-solvents like THF or ethanol to enhance solubility .

Advanced Research Questions

Q. What strategies can mitigate conflicting data on the oxidative stability of this compound in electrochemical applications?

  • Methodological Answer : Contradictions arise from trace metal impurities (e.g., Fe³⁺, Cu²⁺) accelerating oxidation. To resolve:

  • Purification : Pre-treat the compound with Chelex resin or EDTA to chelate metal ions.
  • Additives : Introduce antioxidants (e.g., BHT at 0.1% w/w) or stabilize via encapsulation in cyclodextrins.
  • Analytical Validation : Use cyclic voltammetry (CV) to quantify oxidation potentials under controlled conditions (e.g., N₂-purged electrolytes) .

Q. How does this compound perform as a ligand in sodium-ion battery electrolytes compared to fluorine-based analogs?

  • Methodological Answer : In fluorine-free sodium bis(2-(2-ethoxyethoxy)ethyl)phosphate (NaDEEP) electrolytes, the thiol’s oligoether chains enhance Na⁺ solvation and ionic conductivity (~2.5 mS/cm at 25°C). However, its lower Lewis basicity vs. fluorinated ligands (e.g., TFSI⁻) reduces oxidative stability (>4.0 V vs. Na/Na⁺). Optimize by blending with tris(2-(2-ethoxyethoxy)ethyl)phosphate (TEOP) to balance viscosity and ion mobility .

Q. What experimental approaches can elucidate the compound’s role in modulating enzyme activity in biochemical assays?

  • Methodological Answer :

  • Kinetic Studies : Monitor enzyme inhibition via UV-Vis spectroscopy (e.g., lactate dehydrogenase activity at 340 nm).
  • Docking Simulations : Use AutoDock Vina to predict binding affinities to catalytic sites (e.g., cysteine proteases).
  • Thiol-Reactivity Probes : Employ DTNB (Ellman’s reagent) to quantify free -SH groups post-incubation .

Q. How can researchers resolve discrepancies in reported ecotoxicity data for this compound?

  • Methodological Answer : Variability in EC₅₀ values (e.g., Daphnia magna 48h EC₅₀: 10–50 mg/L) may stem from differences in test conditions:

  • Standardization : Follow OECD Guideline 202 (aquatic toxicity) with controlled pH (7.0 ± 0.2) and dissolved oxygen (>60% saturation).
  • Metabolite Analysis : Use LC-MS to identify degradation products (e.g., sulfonic acids) that contribute to toxicity .

Tables for Key Data

Property Value Reference
Molecular Weight162.24 g/mol
Boiling Point~215°C (estimated)
LogP (Octanol-Water)1.2 ± 0.3
Acute Toxicity (Oral, Rat)LD₅₀: 350–500 mg/kg
Ionic Conductivity (in NaDEEP)2.5 mS/cm at 25°C

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Feasible Synthetic Routes

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2-(2-Ethoxyethoxy)ethane-1-thiol
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Reactant of Route 2
2-(2-Ethoxyethoxy)ethane-1-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.